BenchChemオンラインストアへようこそ!

4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid

Hypoglycemic Agents Diabetes Research In Vivo Pharmacology

4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid (CAS: 60875-16-3, also known as MOPBA, PMPA, or 1-(4-carboxyphenyl)-3-methyl-5-pyrazolone) is a pyrazolone-substituted benzoic acid derivative with a molecular weight of 218.21 g/mol and a melting point of 285°C (dec.). Its core structure combines a 5-pyrazolone ring with a para-carboxyphenyl group, which confers unique physicochemical properties, including a calculated pKa of 4.31 ± 0.10 and limited aqueous solubility.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 60875-16-3
Cat. No. B1221679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
CAS60875-16-3
Synonyms4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
MOPBA
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H10N2O3/c1-7-6-10(14)13(12-7)9-4-2-8(3-5-9)11(15)16/h2-5H,6H2,1H3,(H,15,16)
InChIKeyCUGBBQWDGCXWNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic Acid: A Validated Hypoglycemic and Derivatization Agent for Targeted R&D


4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid (CAS: 60875-16-3, also known as MOPBA, PMPA, or 1-(4-carboxyphenyl)-3-methyl-5-pyrazolone) is a pyrazolone-substituted benzoic acid derivative with a molecular weight of 218.21 g/mol and a melting point of 285°C (dec.) [1] [2]. Its core structure combines a 5-pyrazolone ring with a para-carboxyphenyl group, which confers unique physicochemical properties, including a calculated pKa of 4.31 ± 0.10 and limited aqueous solubility [3] . This compound is a versatile intermediate and has been established as a bioactive molecule with notable hypoglycemic effects and as an analytical derivatization agent (PMPA) for carbohydrate analysis [1].

Why Pyrazolone Analogs Are Not Direct Replacements for 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic Acid


Generic substitution among pyrazolone derivatives is scientifically unsound due to the high sensitivity of biological and analytical performance to specific structural features. While the pyrazolone core is common to many compounds, the presence and position of a para-carboxylic acid group on the phenyl ring in this compound critically dictates its activity. This is evidenced by the stark functional divergence between 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid and its close analogs: the non-carboxylated PMP serves primarily as a derivatization agent with different chromatographic properties [1], while the expanded C646 scaffold is a potent histone acetyltransferase (p300) inhibitor with no reported hypoglycemic function [2]. Therefore, selecting this specific compound is mandatory for replicating its validated hypoglycemic effects and unique derivatization capabilities.

Quantitative Differentiation Data for 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic Acid


Comparative Hypoglycemic Potency Against Tolbutamide in In Vivo Model

In a head-to-head study, 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid demonstrated superior glucose-lowering efficacy compared to the standard drug tolbutamide following an oral glucose challenge. The compound decreased glycemia to significantly lower levels than tolbutamide and achieved normalization of blood glucose within a comparable timeframe [1].

Hypoglycemic Agents Diabetes Research In Vivo Pharmacology

Analytical Performance vs. Non-Carboxylated PMP for Carbohydrate Derivatization

Unlike 1-phenyl-3-methyl-5-pyrazolone (PMP), the carboxylated derivative 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid (PMPA) enables a unique and efficient sample clean-up protocol. Excess PMPA reagent is easily removed from the reaction mixture by simple precipitation with mineral acids at pH<4, eliminating the need for time-consuming liquid-liquid extraction and significantly streamlining the analytical workflow [1]. The method achieves excellent linearity over 10,000 pmol, with limits of detection and quantification for monosaccharides of approximately 10 and 50 picomoles, respectively [1].

Glycomics HPLC Analysis Pre-column Derivatization

pKa-Driven Solubility Differentiation for Formulation Development

The compound's predicted pKa of 4.31 ± 0.10 arises from its para-carboxylic acid moiety and is a key differentiator from non-carboxylated analogs [1]. This pKa value indicates that at physiological pH, the compound will exist primarily in its ionized, more water-soluble carboxylate form. This is supported by a predicted water solubility of 0.5 g/L (ALOGPS) [2] and observed slight solubility in DMSO and methanol [1].

Preformulation Physicochemical Properties Drug Development

Targeted Applications for 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic Acid


Novel Antidiabetic Drug Discovery and Lead Optimization

Utilize the compound as a validated starting scaffold for developing new hypoglycemic agents. The evidence demonstrates its in vivo efficacy in reducing blood glucose to lower levels than tolbutamide [1]. Medicinal chemistry programs can leverage this core structure for derivatization and SAR studies aimed at enhancing potency and selectivity for diabetes-related targets.

High-Throughput Glycan Analysis in Biopharmaceutical Quality Control

Employ this compound (as PMPA) as a pre-column derivatization reagent for the quantitative analysis of reducing carbohydrates and glycoprotein glycans by HPLC-UV. The key advantage over standard PMP is the simple acid precipitation clean-up step, which significantly reduces sample preparation time and improves method robustness for high-throughput quality control of biotherapeutics [2].

Synthesis of Advanced Pyrazolone-Based Pharmacophores

Use the compound as a versatile intermediate for synthesizing more complex, biologically active molecules. Its carboxyl group provides a reactive handle for creating amides, esters, and other conjugates. Notably, this core is a substructure in the potent p300/CBP inhibitor C646 (CAS: 328968-36-1) [3], making it a crucial building block for exploring epigenetic modulators and targeted cancer therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.